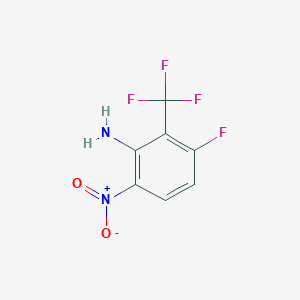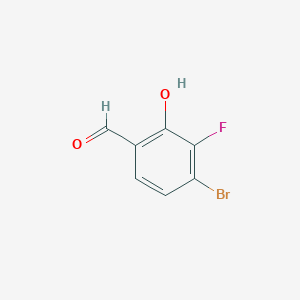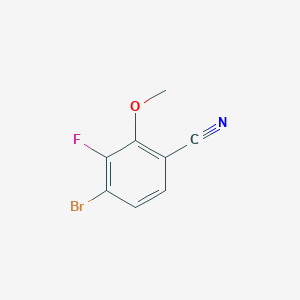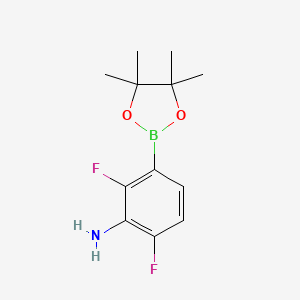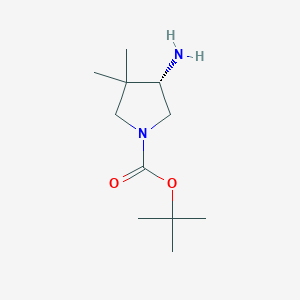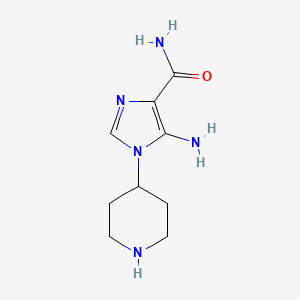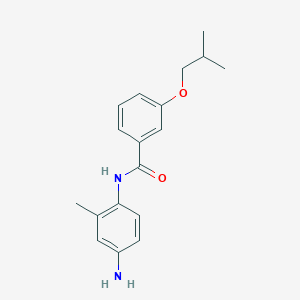![molecular formula C9H13FO4 B1529568 3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid CAS No. 1403766-90-4](/img/structure/B1529568.png)
3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Tumor Imaging and Diagnostics
PET Tracer for Tumor Delineation : A study highlighted the synthesis of Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid developed for positron emission tomography (PET) to delineate tumors, demonstrating its preparation with high specific activity for potential clinical applications in tumor imaging (Shoup & Goodman, 1999).
Structural Insights : Research on the structure and conformation of related cyclobutanecarboxylic acids has provided foundational knowledge for understanding the interaction of these compounds with biological systems, which is crucial for designing effective diagnostic agents (Reisner et al., 1983).
Enhanced Synthesis for Radiotracers : Improvements in the synthesis of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC) have been achieved, facilitating its use in PET imaging for tumor detection, highlighting advances in the preparation and application of this compound in medical diagnostics (McConathy et al., 2003).
Application in Cancer Detection
Prostate Cancer Imaging : The utility of 18F-Fluciclovine (a related compound) for detecting recurrent prostate cancer has been documented, showing its effectiveness over other molecular imaging techniques and indicating its broad applicability in oncology (Gusman et al., 2019).
Breast Cancer Trial : A prospective clinical trial of 18F-fluciclovine PET/CT in newly diagnosed invasive ductal and invasive lobular breast cancers showed its potential in visualizing breast cancer, underlining the versatility of fluorocyclobutane carboxylic acid derivatives in cancer imaging (Ulaner et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
3-fluoro-1-propan-2-yloxycarbonylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO4/c1-5(2)14-8(13)9(7(11)12)3-6(10)4-9/h5-6H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEAPDROKKEFAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



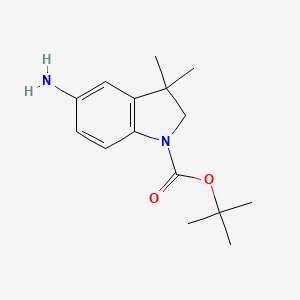
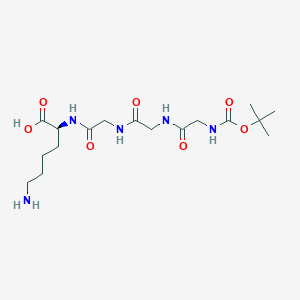
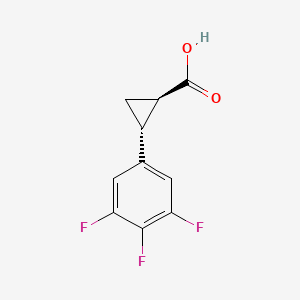
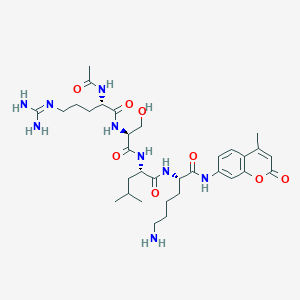
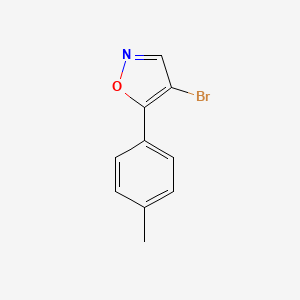
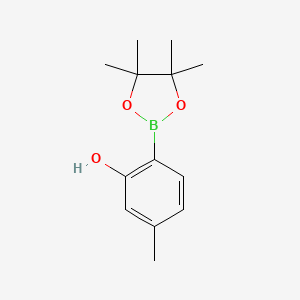
![Methyl imidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B1529495.png)
